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Compound of Interest

N-(4-aminophenyl)-2,2-
Compound Name:
dimethylpropanamide

Cat. No.: B034827

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-aminophenyl)-2,2-dimethylpropanamide, a member of the aminophenyl amide class of
compounds, represents a versatile scaffold for medicinal chemistry and drug discovery. Its
structural motifs, including a primary aromatic amine and an amide linkage, are common
pharmacophoric elements in biologically active molecules. While direct biological data for N-(4-
aminophenyl)-2,2-dimethylpropanamide is limited in publicly available literature, its structural
analogs have shown promise in areas such as anticonvulsant and anti-inflammatory research.
These application notes provide a comprehensive overview of the synthesis, potential
therapeutic applications, and detailed experimental protocols for the evaluation of this
compound and its derivatives. The information presented herein is intended to serve as a
foundational resource for researchers investigating the potential of N-(4-aminophenyl)-2,2-
dimethylpropanamide as a lead compound in drug development programs.

Chemical Properties and Synthesis

Chemical Name: N-(4-aminophenyl)-2,2-dimethylpropanamide Synonyms: 4'-Amino-2,2-
dimethylpropionanilide, N-(4-aminophenyl)pivalamide CAS Number: 104478-93-5 Molecular
Formula: C11H1eN20 Molecular Weight: 192.26 g/mol
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Synthesis Protocol: Two-Step Synthesis from p-
Nitroaniline

A reliable method for the synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide involves
a two-step process starting from p-nitroaniline. The first step is an acylation reaction to form the
p-nitro-substituted amide, followed by a reduction of the nitro group to the desired primary
amine.

Step 1: Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide

To a solution of p-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane
(DCM) or tetrahydrofuran (THF), add a base such as triethylamine (TEA) or pyridine (1.2 eq).

e Cool the reaction mixture to 0 °C in an ice bath.

o Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.
 Allow the reaction to warm to room temperature and stir for 12-24 hours.
» Monitor the reaction progress by thin-layer chromatography (TLC).

» Upon completion, quench the reaction with water and extract the product with an organic
solvent (e.g., ethyl acetate).

e Wash the organic layer sequentially with dilute HCI, saturated NaHCOs solution, and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude N-(4-nitrophenyl)-2,2-dimethylpropanamide.

Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide

» Dissolve the N-(4-nitrophenyl)-2,2-dimethylpropanamide (1.0 eq) from Step 1 in a suitable
solvent such as ethanol or methanol.

e Add a catalyst, such as 10% Palladium on carbon (Pd/C) or iron powder in the presence of
an acid like acetic acid.
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For catalytic hydrogenation with Pd/C, subject the mixture to a hydrogen atmosphere
(balloon or hydrogenation apparatus) and stir vigorously at room temperature for 4-12 hours.

For reduction with iron, heat the mixture to reflux for 2-4 hours.
Monitor the reaction progress by TLC.

Upon completion, if using Pd/C, filter the reaction mixture through a pad of Celite to remove
the catalyst.

If using iron, filter the hot reaction mixture and neutralize the filtrate.
Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude N-(4-aminophenyl)-2,2-dimethylpropanamide by column chromatography
or recrystallization to yield the final product.
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Figure 1: Synthetic workflow for N-(4-aminophenyl)-2,2-dimethylpropanamide.

Potential Medicinal Chemistry Applications

Based on the biological activities of structurally related compounds, N-(4-aminophenyl)-2,2-
dimethylpropanamide holds potential for investigation in the following therapeutic areas:

Anticonvulsant Activity

Derivatives of aminobenzamides have been explored for their anticonvulsant properties. A
close structural analog, 4-amino-(2-methyl-4-aminophenyl)benzamide, has demonstrated
significant anticonvulsant effects in preclinical models.[1] This suggests that the N-(4-
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aminophenyl)amide scaffold may be a promising starting point for the development of novel
antiepileptic drugs.

Table 1: Anticonvulsant Activity of a Structural Analog (4-amino-(2-methyl-4-
aminophenyl)benzamide) in Rodent Models.[1]

Administration

Parameter Species Value
Route
] 15.4 mg/kg (63
EDso (MES Test) Mouse Intraperitoneal
pumol/kg)
o ] 163 mg/kg (676
TDso (Neurotoxicity) Mouse Intraperitoneal
pmol/kg)
Protective Index (PI) Mouse Intraperitoneal 10.7
9.9 mg/kg (41
EDso (MES Test) Rat Oral

pumol/kg)

EDso: Median Effective Dose required to protect 50% of animals from seizures in the Maximal
Electroshock (MES) test. TDso: Median Toxic Dose causing neurological deficits in 50% of
animals. Protective Index (PI) = TDso / EDso

Anti-inflammatory Activity

Benzamide derivatives have been reported to possess anti-inflammatory properties, potentially
through the inhibition of key inflammatory signaling pathways. A plausible mechanism of action
for N-(4-aminophenyl)-2,2-dimethylpropanamide could involve the modulation of the Nuclear
Factor-kappa B (NF-kB) pathway and subsequent reduction in the production of pro-
inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-a).
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Figure 2: Hypothesized NF-kB signaling pathway and potential inhibition.
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Experimental Protocols
Maximal Electroshock (MES) Seizure Test

This protocol is adapted from standard procedures for evaluating anticonvulsant activity in

rodents.

Animal Preparation: Use adult male mice (e.g., Swiss-Webster, 20-30 g). Acclimate the
animals for at least one week before the experiment.

Compound Administration: Dissolve or suspend N-(4-aminophenyl)-2,2-
dimethylpropanamide in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer
the compound intraperitoneally (i.p.) or orally (p.0.) at various doses to different groups of
mice. A control group should receive the vehicle only.

Time to Peak Effect: Determine the time of peak effect by administering a fixed dose of the
compound to different groups of animals and inducing seizures at various time points (e.g.,
15, 30, 60, 120 minutes) after administration.

Induction of Seizures: At the time of peak effect, deliver a maximal electrical stimulus (e.g.,
50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

Observation: Observe the mice for the presence or absence of a tonic hindlimb extension
seizure. Protection is defined as the absence of this seizure.

Data Analysis: Calculate the EDso value using a suitable statistical method (e.g., probit
analysis).
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Figure 3: Experimental workflow for the Maximal Electroshock (MES) test.

TNF-a Release Assay in Macrophages

This protocol outlines a general method for assessing the anti-inflammatory potential of the
compound by measuring its effect on TNF-a release from stimulated macrophages.

o Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media (e.g.,
DMEM with 10% FBS) at 37 °C in a humidified atmosphere with 5% CO..

o Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere
overnight.
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Compound Treatment: Prepare various concentrations of N-(4-aminophenyl)-2,2-
dimethylpropanamide in cell culture media. Remove the old media from the cells and add
the media containing the test compound. Incubate for 1-2 hours.

Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS)
at a final concentration of 1 pg/mL. Include a vehicle control (no compound, no LPS) and a
positive control (LPS only).

Incubation: Incubate the plate for 4-6 hours.

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell
culture supernatants.

TNF-a Measurement: Quantify the concentration of TNF-a in the supernatants using a
commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the
manufacturer's instructions.

Data Analysis: Calculate the percentage inhibition of TNF-a release for each concentration of
the compound compared to the LPS-only control. Determine the 1Cso value.
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Figure 4: Workflow for the in vitro TNF-a release assay.

Conclusion and Future Directions

N-(4-aminophenyl)-2,2-dimethylpropanamide presents an intriguing scaffold for medicinal
chemistry exploration. While direct biological data is currently lacking, the promising
anticonvulsant activity of its close structural analogs suggests that this compound and its
derivatives are worthy of investigation as potential treatments for neurological disorders.
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Furthermore, the general anti-inflammatory properties of the benzamide class of molecules
provide a rationale for exploring its potential in inflammatory diseases, possibly through the
inhibition of the NF-kB signaling pathway.

Future research should focus on the synthesis and in vitro and in vivo evaluation of N-(4-
aminophenyl)-2,2-dimethylpropanamide to establish its biological activity profile. Structure-
activity relationship (SAR) studies, through the synthesis and testing of a library of derivatives,
will be crucial in optimizing the potency and selectivity of this scaffold for specific biological
targets. The protocols outlined in these application notes provide a solid foundation for initiating
such a research program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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